
6-fluoro-2-methyl-3-phenylquinazolin-4(3H)-one
Descripción general
Descripción
6-fluoro-2-methyl-3-phenylquinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of a fluorine atom, a methyl group, and a phenyl group in the quinazolinone structure can significantly influence the compound’s chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2-methyl-3-phenylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative, such as 2-fluoroaniline, and a suitable aldehyde or ketone, such as benzaldehyde.
Cyclization: The aniline derivative undergoes cyclization with the aldehyde or ketone in the presence of a catalyst, such as polyphosphoric acid or a Lewis acid like aluminum chloride, to form the quinazolinone core.
Substitution: The methyl group can be introduced through alkylation reactions using reagents like methyl iodide or dimethyl sulfate.
Fluorination: The fluorine atom can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
6-fluoro-2-methyl-3-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can modify the quinazolinone core.
Condensation: The compound can participate in condensation reactions with various carbonyl compounds to form new heterocyclic structures.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Selectfluor
Catalysts: Polyphosphoric acid, aluminum chloride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while nucleophilic substitution can introduce various functional groups at the fluorine position.
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the potential of quinazolinone derivatives, including 6-fluoro-2-methyl-3-phenylquinazolin-4(3H)-one, as anticancer agents. These compounds have been evaluated for their cytotoxicity against various cancer cell lines.
Case Study:
A study synthesized several derivatives of quinazolin-4(3H)-one and tested them against human breast adenocarcinoma (MCF-7) cells. The results showed that certain derivatives exhibited significant inhibitory activity with IC50 values ranging from to , indicating their potential as anticancer drugs .
Table 1: Cytotoxicity of Quinazolinone Derivatives Against MCF-7 Cells
Compound | IC50 (µM) | Type |
---|---|---|
3a | 0.20 ± 0.02 | Quinazolinone Hydrazide |
3j | 0.20 ± 0.02 | Quinazolinone Hydrazide |
2a | 0.73 - 3.79 | Quinazolinone Ester |
2b | 15.72 ± 0.07 | Quinazolinone Ester |
Tyrosine Kinase Inhibition
This compound has also been studied for its inhibitory effects on tyrosine kinases, which are crucial in cancer cell signaling pathways.
Case Study:
Inhibitory activity was assessed against several tyrosine kinases (CDK2, HER2, EGFR, VEGFR2). Notably, compounds derived from this quinazolinone exhibited IC50 values comparable to established inhibitors like imatinib and lapatinib .
Table 2: Inhibition of Tyrosine Kinases by Quinazolinone Derivatives
Compound | Target Kinase | IC50 (µM) |
---|---|---|
3i | HER2 | 0.079 ± 0.015 |
2i | CDK2 | 0.173 ± 0.012 |
3g | CDK2 | Not specified |
Antimicrobial Activity
While the primary focus has been on anticancer properties, some studies have explored the antimicrobial activity of quinazolinones, although findings suggest limited efficacy in this area .
Synthesis and Modification
The synthesis of this compound typically involves starting with an appropriate aniline derivative and undergoing cyclization with aldehydes or ketones under specific catalytic conditions.
Synthesis Steps:
- Starting Materials: Aniline derivative (e.g., 2-fluoroaniline) and benzaldehyde.
- Cyclization: Using catalysts like polyphosphoric acid.
- Substitution: Introducing the methyl group via alkylation.
- Fluorination: Utilizing fluorinating agents such as Selectfluor.
Actividad Biológica
6-Fluoro-2-methyl-3-phenylquinazolin-4(3H)-one is a compound belonging to the quinazolinone family, which is recognized for its diverse biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H12FN2O, with a molecular weight of approximately 254.26 g/mol. The unique structure, characterized by a fluorine atom at the sixth position and methyl and phenyl groups at the second and third positions, respectively, enhances its biological properties. The presence of the fluorine atom significantly influences the compound's reactivity and interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, particularly in anticancer applications. Key findings include:
-
Anticancer Activity :
- The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cells. For instance, it was reported that derivatives of quinazolinones showed IC50 values ranging from 0.20 to 12 μM against these cell lines .
- In comparative studies, 6-fluoro derivatives exhibited enhanced activity against A2780 ovarian cancer cells compared to non-fluorinated counterparts .
-
Mechanism of Action :
- Interaction studies have focused on the compound's binding affinity with enzymes involved in cancer progression, particularly targeting tyrosine kinases such as EGFR (epidermal growth factor receptor) and CDK2 (cyclin-dependent kinase 2). The fluorine substituent appears to enhance binding affinity and potency against these targets .
- Molecular docking studies suggest that the structural features of this compound contribute to its effective inhibition of kinase activity, making it a promising candidate for further development as an anticancer agent .
Comparative Analysis with Related Compounds
To understand the significance of the structural modifications in this compound, a comparative analysis with structurally similar compounds is essential:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Methyl-3-phenylquinazolin-4-one | Lacks fluorine | Lower anticancer activity |
5-Fluoroquinazolinone | Fluorine at different position | Different pharmacological profile |
6-Chloro-2-methyl-3-phenyquinazolinone | Chlorine instead of fluorine | Altered interaction with targets |
This table illustrates how the presence of specific substituents can significantly affect biological activity, emphasizing the role of fluorine in enhancing the anticancer properties of 6-fluoro derivatives.
Case Studies
Several studies have highlighted the efficacy of this compound in various experimental settings:
- Cytotoxicity Studies :
- Kinase Inhibition :
Propiedades
IUPAC Name |
6-fluoro-2-methyl-3-phenylquinazolin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c1-10-17-14-8-7-11(16)9-13(14)15(19)18(10)12-5-3-2-4-6-12/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFMPCRWAKDPTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197858 | |
Record name | 4(3H)-Quinazolinone, 6-fluoro-2-methyl-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49579-00-2 | |
Record name | 4(3H)-Quinazolinone, 6-fluoro-2-methyl-3-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049579002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4(3H)-Quinazolinone, 6-fluoro-2-methyl-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.